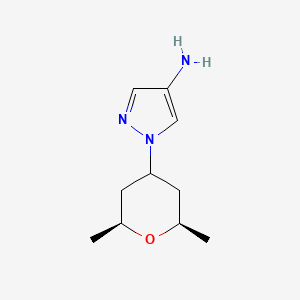
Rel-1-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-1-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine is a complex organic compound with a unique structure that combines a tetrahydropyran ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-1-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydropyran ring, followed by the introduction of the pyrazole ring. Specific reagents and catalysts are used to facilitate these reactions, ensuring the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Rel-1-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Rel-1-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of Rel-1-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(2R,6S)-rel-1,2,6-Trimethylpiperazine dihydrochloride: Shares a similar structural motif but differs in its chemical properties and applications.
(1R,2R,4S,6S,7S,8S)-8-Isopropyl-1-methyl-3-methylenetricyclo[4.4.0.02,7]decan-4-ol: Another compound with a complex ring structure, used in different research contexts.
Uniqueness
Rel-1-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine stands out due to its unique combination of a tetrahydropyran and pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific investigations.
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-[(2S,6R)-2,6-dimethyloxan-4-yl]pyrazol-4-amine |
InChI |
InChI=1S/C10H17N3O/c1-7-3-10(4-8(2)14-7)13-6-9(11)5-12-13/h5-8,10H,3-4,11H2,1-2H3/t7-,8+,10? |
InChI Key |
RUCQXFKNHKNCCA-JWHQNHQBSA-N |
Isomeric SMILES |
C[C@@H]1CC(C[C@@H](O1)C)N2C=C(C=N2)N |
Canonical SMILES |
CC1CC(CC(O1)C)N2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















